[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetic acid
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Overview
Description
2-[4-(3-Thienyl)-1H-1,2,3-Triazol-1-yl]acetic acid is a heterocyclic compound that features both a thiophene and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Thienyl)-1H-1,2,3-Triazol-1-yl]acetic acid typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply. These methods would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Thienyl)-1H-1,2,3-Triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
2-[4-(3-Thienyl)-1H-1,2,3-Triazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Thienyl)-1H-1,2,3-Triazol-1-yl]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways. For example, the triazole ring can interact with enzymes and receptors, while the thiophene ring can participate in electron transfer processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-(3-Thienyl)acetic acid: Similar structure but lacks the triazole ring.
4-(2,5-Dichlorothienyl)-1,3-thiazoles: Contains a thiophene ring but different heterocyclic system.
Thiazolidine derivatives: Different heterocyclic system but similar biological activities
Uniqueness
2-[4-(3-Thienyl)-1H-1,2,3-Triazol-1-yl]acetic acid is unique due to the combination of the thiophene and triazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(4-thiophen-3-yltriazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2S/c12-8(13)4-11-3-7(9-10-11)6-1-2-14-5-6/h1-3,5H,4H2,(H,12,13) |
InChI Key |
BYPZMFKCCQAQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CN(N=N2)CC(=O)O |
Origin of Product |
United States |
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